molecular formula C20H15ClFN5O B10930204 N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1011399-14-6

N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930204
CAS No.: 1011399-14-6
M. Wt: 395.8 g/mol
InChI Key: HPZSYRDGWHGHJI-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 4-fluorophenyl group at position 1, methyl groups at positions 3 and 6, and a 2-chloro-3-pyridinyl carboxamide moiety at position 2. The fluorine and chlorine atoms likely contribute to electronic effects and metabolic stability, while the pyridine and pyrazole rings may influence solubility and pharmacokinetics .

Properties

CAS No.

1011399-14-6

Molecular Formula

C20H15ClFN5O

Molecular Weight

395.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H15ClFN5O/c1-11-10-15(20(28)25-16-4-3-9-23-18(16)21)17-12(2)26-27(19(17)24-11)14-7-5-13(22)6-8-14/h3-10H,1-2H3,(H,25,28)

InChI Key

HPZSYRDGWHGHJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=C(N=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, fluorinating agents, and catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

N~4~-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N4-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Differences

Core Modifications
  • Pyrazolo[3,4-b]pyridine Derivatives: The target compound shares its core with N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (). However, the latter replaces the 4-fluorophenyl and 2-chloro-3-pyridinyl groups with diphenyl and acetyl hydrazide substituents.
  • Pyrazolo[3,4-d]pyrimidine Analogues: Example 53 () contains a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromen substituents.
Substituent Effects
  • Halogenation Patterns: The 4-fluorophenyl group in the target compound is mirrored in Example 53 (), where fluorine atoms improve metabolic stability.
  • Heteroaromatic Side Chains :
    Compounds such as 3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine () incorporate trifluoromethyl and cyclopropyl groups. These substituents increase hydrophobicity (higher logP) compared to the target compound’s pyridinyl-carboxamide, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Property Target Compound N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Example 53 () N-[4-(4-Chloro-3,5-dimethylpyrazolyl)phenyl] Derivative
Molecular Weight ~400–420 g/mol (estimated) 413.4 g/mol 589.1 g/mol ~450–470 g/mol (estimated)
logP (Predicted) 3.5–4.0 3.8 4.2 4.5
Key Substituents 4-fluorophenyl, 2-chloro-pyridine Diphenyl, acetyl hydrazide Fluorophenyl, chromen Chloro-dimethylpyrazole
Solubility Moderate (pyridine enhances) Low (hydrophobic diphenyl) Very low (rigid chromen) Low (chloro groups)

Biological Activity

N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine class and features a complex structure that contributes to its biological activity. Its molecular formula is C15H13ClFN3O, and it has a molecular weight of 299.74 g/mol. The presence of chlorine and fluorine atoms in its structure may influence its interaction with biological targets.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often exhibit inhibitory activity against various enzymes and receptors. Notably:

  • Histone Demethylase Inhibition : Similar compounds have been shown to inhibit JmjC histone demethylases (KDMs), which play a crucial role in epigenetic regulation and cancer progression. For instance, derivatives with similar structural motifs demonstrated effective inhibition against KDM4 and KDM5 subfamilies, indicating that this compound may also exhibit such properties .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that related pyrazole derivatives can significantly inhibit the proliferation of cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against breast and prostate cancer cell lines .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties:

  • COX Inhibition : Some studies indicate that pyrazolo[3,4-b]pyridine compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes. For instance, a related compound demonstrated a COX-2 selectivity index significantly higher than COX-1, suggesting potential for treating inflammatory conditions with reduced gastrointestinal side effects .

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Cancer Treatment : A study involving a series of pyrazolo[3,4-b]pyridines revealed that specific substitutions enhanced their potency against KDMs, correlating with reduced tumor growth in xenograft models .
  • Inflammation Models : In carrageenan-induced paw edema models in rats, certain pyrazole derivatives exhibited significant reduction in inflammation compared to controls, indicating their potential for therapeutic use in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget/MechanismIC50/Selectivity Index
AnticancerPyrazole DerivativeKDM4/KDM5 InhibitionLow µM
Anti-inflammatoryPyrazole DerivativeCOX-2 InhibitionSI > 8
CytotoxicityRelated CompoundCancer Cell LinesIC50 < 10 µM

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